molecular formula C6H5IN4 B595487 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245647-68-0

7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B595487
CAS No.: 1245647-68-0
M. Wt: 260.038
InChI Key: UMXSODISAFXGNY-UHFFFAOYSA-N
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Description

7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine in the structure enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in a short reaction time. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) or lead tetraacetate (Pb(OAc)4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: MnO2, Pb(OAc)4, NaOCl, PIFA, I2/KI

    Reduction: NaBH4

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazolopyridine derivatives with different functional groups, while substitution reactions can yield a variety of substituted triazolopyridines.

Scientific Research Applications

7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and pathways.

    Industry: The compound’s reactivity and potential for functionalization make it useful in the synthesis of other heterocyclic compounds and materials.

Mechanism of Action

The mechanism of action of 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of JAK1 and JAK2, the compound interferes with the JAK-STAT signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis . The exact molecular interactions and binding sites are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing new derivatives with improved biological activities and properties.

Properties

CAS No.

1245647-68-0

Molecular Formula

C6H5IN4

Molecular Weight

260.038

IUPAC Name

7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H5IN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10)

InChI Key

UMXSODISAFXGNY-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC(=N2)N)C=C1I

Synonyms

7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Origin of Product

United States

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